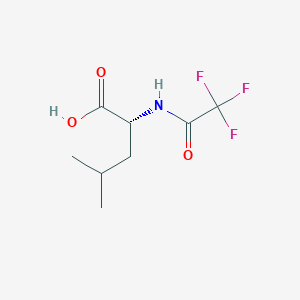

(2,2,2-Trifluoroacetyl)-d-leucine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

(2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m1/s1 |

InChI Key |

NTPXJGMMHSVWMF-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Pathways and Derivatization Strategies for 2,2,2 Trifluoroacetyl D Leucine

Stereoselective Synthesis of (2,2,2-Trifluoroacetyl)-d-leucine and Related Analogs

The synthesis of this compound with high enantiopurity is paramount for its application in stereospecific contexts. This section explores the key strategies to achieve this, focusing on the functionalization of d-leucine (B559557) and the optimization of the trifluoroacetylation step.

Enantioselective Methodologies for d-Leucine Functionalization

The primary challenge in synthesizing d-amino acids and their derivatives lies in controlling the stereochemistry. Several methodologies have been developed to obtain enantiomerically pure d-leucine, which serves as the direct precursor for the target molecule.

One powerful approach is the use of chiral phase-transfer catalysis (PTC) . This method often employs achiral Schiff base esters of amino acids that are then asymmetrically alkylated or functionalized using a chiral catalyst, such as those derived from Cinchona alkaloids. acs.org This allows for the enantioselective synthesis of the desired d-amino acid from prochiral starting materials.

Another significant strategy involves the use of enzymatic resolution or synthesis . Amine dehydrogenases (AmDHs), for instance, have been engineered to catalyze the reductive amination of α-keto acids to furnish chiral amino acids with high enantiomeric excess. acs.org Specifically, engineered leucine (B10760876) amino acid dehydrogenases can be employed for the synthesis of d-leucine.

Furthermore, classical resolution methods, such as the fractional crystallization of diastereomeric salts formed with a chiral resolving agent, remain a viable, albeit often less efficient, route to obtaining enantiopurified d-leucine. More advanced synthetic routes can also start from commercially available chiral precursors, such as α-hydroxy carboxylic acids, which can be converted to the corresponding amino acid with retention or inversion of stereochemistry as needed. rsc.org

Optimized Trifluoroacetylation Protocols for Amino Acid Derivatives

The introduction of the trifluoroacetyl group onto the amine of d-leucine is a critical step. While seemingly straightforward, this reaction requires careful optimization to avoid side reactions and ensure high yields.

A common method for trifluoroacetylation is the use of trifluoroacetic anhydride (B1165640) (TFAA) in an appropriate solvent, often in the presence of a base to scavenge the trifluoroacetic acid byproduct. However, in the context of peptide synthesis, it has been noted that the trifluoroacetate (B77799) anion itself can lead to the trifluoroacetylation of the amino component when using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can significantly suppress this side reaction. rsc.org

In solid-phase peptide synthesis (SPPS), trifluoroacetylation can occur as an undesirable side reaction, particularly when trifluoroacetic acid (TFA) is used for the cleavage of protecting groups. nih.gov This can happen through the formation of trifluoroacetoxymethyl groups on the resin support, which can then react with the free amine of the resin-bound amino acid. nih.gov To mitigate this, specialized resin supports that are stable to TFA have been developed. nih.gov

For the specific synthesis of this compound in solution, a typical protocol would involve dissolving d-leucine in a suitable solvent, such as dichloromethane (B109758) or a mixture of water and a miscible organic solvent, and treating it with TFAA, often at reduced temperatures to control the reaction's exothermicity. The choice of base, if used, is also critical to prevent racemization.

| Parameter | Condition | Purpose |

| Reagent | Trifluoroacetic anhydride (TFAA) | Source of the trifluoroacetyl group |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | To dissolve reactants |

| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions |

| Base (optional) | Triethylamine (TEA), Pyridine | To scavenge trifluoroacetic acid byproduct |

Synthesis of Chiral Precursors and Functionalized Intermediates for Research

The synthesis of this compound often relies on the availability of high-quality chiral precursors. The synthesis of these precursors is a field of active research. For instance, 15N-labelled chiral Boc-amino acids, including enantiomers of leucine, have been synthesized from α-hydroxy carboxylic acids via triflate intermediates. rsc.org This methodology allows for the introduction of isotopic labels for specialized analytical studies.

The development of methods for the enantioselective α-functionalization of amines is also crucial. Palladium-catalyzed C-H arylation of thioamides derived from amino acids, using chiral phosphoric acids as ligands, has emerged as a powerful tool for creating α-arylated amines with high enantioselectivity. nih.gov While not directly applied to leucine in the cited study, this methodology represents a state-of-the-art approach for generating functionalized amino acid derivatives that could serve as precursors to complex analogs of this compound.

Derivatization for Specialized Academic and Research Applications

This compound is a versatile building block that can be further modified for a variety of research purposes. Its carboxylic acid and N-acyl moieties provide handles for a range of chemical transformations.

Formation of Amides, Esters, and Other Functional Derivatives for Research Tools

The carboxylic acid group of this compound can be readily converted into a variety of functional derivatives.

Amide Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) can generate a diverse library of amides. These amides can be used as probes for biological systems or as ligands for metal catalysts.

Ester Formation: Esterification, for example, through reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction of the corresponding acyl chloride with an alcohol, yields esters that can have altered solubility and cell permeability profiles.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (2,2,2-Trifluoroacetyl)-d-leucinol, using reducing agents like borane (B79455) or lithium aluminum hydride. This introduces a new functional group for further elaboration.

| Derivative | Reagents | Application |

| Amide | Amine, Coupling Agent (e.g., HATU) | Biological probes, Ligands |

| Ester | Alcohol, Acid catalyst or Acyl chloride | Prodrugs, Modified solubility |

| Alcohol | Reducing Agent (e.g., BH3, LiAlH4) | Chiral building block |

Incorporation into Complex Molecular Architectures for Investigational Studies

The unique properties of the trifluoroacetyl group, such as its high electronegativity and its utility as a 19F NMR probe, make this compound an attractive building block for more complex molecules. The incorporation of d-amino acids, such as d-leucine, into peptides can enhance their proteolytic stability and alter their conformational preferences. nih.gov

The trifluoroacetylated d-leucine can be incorporated into peptide sequences using standard peptide synthesis protocols. The trifluoroacetyl group serves as a permanent N-terminal protecting group in this context. Such modified peptides are valuable tools for studying protein-protein interactions, enzyme mechanisms, and for the development of novel therapeutic agents. For example, the incorporation of d-amino acids has been shown to enhance the bioactivity of certain antimicrobial peptides. nih.gov

Furthermore, the principles of stereoselective synthesis can be extended to create more complex structures. For example, stereoselective dihydroxylation of a protected vinyl glycine (B1666218) analog has been used to synthesize a (2S,3R)-3-hydroxyhomoserine lactone, demonstrating how control over stereochemistry in amino acid derivatives can lead to complex and biologically relevant molecules. koreascience.kr Similarly, this compound can serve as a chiral scaffold for the construction of novel heterocyclic systems and other complex molecular architectures for investigational studies in medicinal chemistry and materials science.

Role of 2,2,2 Trifluoroacetyl D Leucine in Advanced Analytical Chemistry Methodologies

Chiral Derivatizing Agent (CDA) Applications in Enantiomeric Purity Assessment

The primary role of (2,2,2-Trifluoroacetyl)-d-leucine as a CDA is to convert a mixture of enantiomers into a mixture of diastereomers. This transformation is critical because enantiomers share identical physical properties, making them indistinguishable by common spectroscopic and chromatographic methods. Diastereomers, however, have different physical properties and can be readily distinguished. An ideal CDA should react rapidly and quantitatively without causing racemization, and the resulting derivatives should exhibit significant differences in their analytical signals. nih.gov

The development of methods using this compound focuses on its reaction with chiral analytes containing primary or secondary amines and alcohols. The carboxyl group of the CDA is typically activated (e.g., as an acid chloride or with a carbodiimide) to facilitate the formation of a stable amide or ester bond with the analyte.

The resulting diastereomeric products, for instance, (2,2,2-Trifluoroacetyl)-d-leucyl-(R)-amine and (2,2,2-Trifluoroacetyl)-d-leucyl-(S)-amine, can then be analyzed. The success of this approach has spurred the development of sensitive assays for determining the enantiomeric excess (e.e.) in complex samples. These methods are particularly valuable in chiral metabolomics and for quality control in the synthesis of enantiomerically pure pharmaceuticals. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the diastereomeric derivatives formed from this compound. The distinct spatial arrangement of the atoms in each diastereomer leads to different magnetic environments for the nuclei.

¹H and ¹³C NMR Spectroscopy: In the ¹H NMR spectrum, protons in the analyte that are close to the chiral center will exhibit different chemical shifts (Δδ) for each diastereomer. This allows for direct integration of the signals to determine the enantiomeric ratio. Simple ¹H and ¹³C NMR analysis can be sufficient to differentiate between diastereomers, such as those of isoleucine and allo-isoleucine, by inspecting the chemical shifts and coupling constants at the α-stereocenter. rsc.orgresearchgate.net

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl (CF₃) group is a significant advantage. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it easy to resolve the signals from the two diastereomers. Since the CF₃ group is a singlet and often in an uncongested spectral region, it provides a clear window for quantification.

Advanced NMR Techniques: For unambiguous stereochemical assignment, two-dimensional NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) are employed. A ¹H-¹⁹F HOESY experiment can detect through-space interactions between the fluorine atoms of the CDA and the protons of the analyte. nih.gov The presence or absence of specific cross-peaks can reveal the relative configuration of the newly formed diastereomer, and thus the absolute stereochemistry of the original enantiomer. Such analyses have been crucial in elucidating the conformations of trifluoroacetamide (B147638) derivatives. nih.gov

| Analytical Technique | Observation | Purpose |

| ¹H NMR | Separate signals for analyte protons near the chiral center. | Quantification of enantiomeric ratio. |

| ¹⁹F NMR | Two distinct singlets for the CF₃ group of the two diastereomers. | High-sensitivity quantification. |

| ¹H-¹⁹F HOESY | Through-space correlations between the CF₃ group and analyte protons. | Unambiguous assignment of absolute stereochemistry. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by each diastereomer. | Stereochemical analysis based on chromophores. |

Chromatographic Resolution Enhancement Studies

Derivatization with this compound is a powerful strategy to enable or enhance the chromatographic separation of enantiomers. The resulting diastereomers can be separated on conventional, achiral stationary phases, which is often more convenient and cost-effective than using specialized chiral columns.

For Gas Chromatography (GC), analytes must be volatile and thermally stable. The trifluoroacetyl group increases the volatility of the derivative, making it suitable for GC analysis. sigmaaldrich.com The conversion of enantiomers into diastereomeric amides or esters allows for their separation on standard achiral capillary columns.

In a typical application, a racemic amine might be derivatized with this compound. The resulting diastereomeric amides will have slightly different boiling points and interaction strengths with the GC stationary phase, leading to different retention times. This "indirect" method has been successfully used to study the stereoselective metabolism of amino acids, where leucine (B10760876) enantiomers were derivatized with a different chiral agent and separated by GC-MS. nih.gov The precision of GC allows for the accurate determination of enantiomeric excess in various matrices. nih.gov

| Analyte Class | Derivatization Reaction | Typical GC Column | Key Finding |

| Chiral Amines | Amide formation | Polysiloxane (e.g., DB-5) | Baseline separation of diastereomers. |

| Chiral Alcohols | Ester formation | Polyethylene Glycol (e.g., DB-Wax) | Different retention times allow quantification. |

| Amino Acids | Esterification then Amidation | Polysiloxane (e.g., Equity-5) | High resolution for enantiomeric excess determination. researchgate.net |

Liquid Chromatography (LC) is a versatile technique for the analysis of a wide range of compounds. By derivatizing enantiomers with this compound, their separation can be achieved on common achiral reversed-phase columns (e.g., C18). This approach is analogous to the widely used Marfey's method, which employs l-FDAA as the CDA. mdpi.com

The diastereomers will exhibit different degrees of interaction with the hydrophobic stationary phase due to their different three-dimensional structures, resulting in separation. This method is particularly useful for analyzing polar molecules like amino acids or hydroxy acids, as derivatization can also improve their retention on reversed-phase columns. nih.gov Chiral HPLC methods have been developed for complex separations, such as the four stereomers of dipeptides containing leucine. nih.gov

| Parameter | Description | Typical Value |

| Retention Factor (k) | A measure of the time a solute spends in the stationary phase. | k₁ ≠ k₂ for the two diastereomers. |

| Separation Factor (α) | The ratio of the retention factors (α = k₂/k₁). A value > 1 indicates separation. | 1.1 - 1.5 |

| Resolution (Rs) | A quantitative measure of the degree of separation between two peaks. | > 1.5 (baseline separation) |

Advanced Mass Spectrometry Investigations of this compound Derivatives (e.g., fragmentation pathways, adduct formation)

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the definitive tool for the identification and quantification of derivatized analytes. The trifluoroacetyl leucine moiety introduces predictable and characteristic fragmentation patterns.

Under Electron Ionization (EI), commonly used in GC-MS, TFA-derivatives undergo specific fragmentation. Studies on related TFA-derivatized amphetamines show that α-cleavage relative to the amide nitrogen is a dominant pathway, producing characteristic iminium cations. researchgate.net For a derivative of an analyte (R-NH₂) with this compound, key fragment ions would arise from cleavage of the bonds within the leucine structure and the amide bond.

In Electrospray Ionization (ESI), used in LC-MS, the protonated molecule [M+H]⁺ is often the base peak. Collision-Induced Dissociation (CID) of this precursor ion reveals structural information. Based on studies of leucine and its derivatives, expected fragmentation pathways would include:

Neutral loss of water (-18 Da) and/or carbon monoxide (-28 Da) from the carboxylic acid (if not derivatized).

Loss of the isobutyl side chain (-57 Da) from the leucine residue.

Cleavage of the amide bond , leading to ions corresponding to the protonated analyte and the protonated this compound.

Formation of characteristic b and y type ions , if the analyte itself is a peptide.

A computational and experimental study on leucine and its isomers confirmed that they can be distinguished by their CID MS/MS spectra, providing a basis for understanding the fragmentation of more complex derivatives. rsc.org The fragmentation of leucine itself has been improved by using stable isotope labeling to track the origin of different fragment ions. nih.gov Furthermore, sensitive analysis of a trifluoromethyloxazolinone derivative of leucine has been achieved using negative ion chemical ionization, demonstrating the versatility of fluorinated derivatives in MS. nih.gov

| Ion Type | Description | Expected m/z for a Derivative of a Hypothetical Amine (MW=100) |

| [M+H]⁺ | Protonated molecular ion of the derivative. | 325.1 |

| [M+H - C₄H₉]⁺ | Loss of the isobutyl side chain from the leucine moiety. | 268.1 |

| [M+H - CF₃CO]⁺ | Loss of the trifluoroacetyl group. | 228.1 |

| [Analyte+H]⁺ | Protonated original analyte. | 101.1 |

| [CDA-OH+H]⁺ | Protonated CDA fragment. | 226.1 |

Note: The molecular weight of this compound is 227.2 g/mol . The derivative of an amine (R-NH₂) would have a molecular weight of (227.2 - 18.0) + MW(R-NH₂). For an amine with MW=100, the derivative MW is 309.2. The table assumes the formation of an amide with a primary amine.

Advanced Spectroscopic Characterization Techniques (e.g., vibrational circular dichroism, electronic circular dichroism research)

Currently, there is a notable absence of specific, in-depth research findings and corresponding data tables in the scientific literature concerning the advanced spectroscopic characterization of This compound using vibrational circular dichroism (VCD) and electronic circular dichroism (ECD). While the methodologies of VCD and ECD are well-established for the structural analysis of chiral molecules, including amino acids and their derivatives, their direct application to this particular compound has not been extensively documented. nih.govnih.govnih.gov

Theoretical studies on related molecules, such as unmodified amino acids, have demonstrated the potential of VCD in elucidating conformational details. nih.gov For instance, density functional theory (DFT) calculations on leucine have shown that specific vibrational modes, including torsions and bending of functional groups, give rise to characteristic VCD signals. nih.gov Experimental work on leucine has further underscored the sensitivity of VCD to environmental factors like pH and solvation. nih.gov

The introduction of a trifluoroacetyl group is expected to significantly perturb the electronic and vibrational properties of the D-leucine (B559557) scaffold. This modification would introduce new vibrational modes and alter the conformational landscape, which would be reflected in the VCD and ECD spectra. However, without dedicated experimental or computational studies on This compound , any discussion of its specific spectral features, including peak positions and intensities, would be purely speculative.

To provide a comprehensive analysis as outlined, future research would need to be undertaken. This would ideally involve:

Experimental Measurement: Recording the VCD and ECD spectra of This compound in various solvents to understand the impact of the environment on its conformation.

Computational Modeling: Performing high-level DFT and time-dependent DFT (TD-DFT) calculations to predict the VCD and ECD spectra for different possible conformers of the molecule.

Spectral Analysis: Comparing the experimental and calculated spectra to identify the most stable conformers in solution and to make detailed assignments of the observed spectral bands to specific molecular vibrations and electronic transitions.

Such research would yield valuable data tables summarizing the characteristic VCD and ECD absorptions, their rotational and dipole strengths, and the corresponding vibrational and electronic assignments. These findings would be instrumental in establishing a structure-spectrum relationship for N-trifluoroacetylated amino acids and would be a significant contribution to the field of chiroptical spectroscopy.

Applications of 2,2,2 Trifluoroacetyl D Leucine in Asymmetric Synthesis and Catalysis Research

Role as Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the desired enantiomerically enriched product. wikipedia.orgsigmaaldrich.com The design of such auxiliaries often draws from the chiral pool, with amino acids being a prominent source. nih.gov The derivatization of D-leucine (B559557) to (2,2,2-Trifluoroacetyl)-d-leucine modifies its properties, making it a potentially valuable tool in stereoselective transformations.

Diastereoselective Reactions Utilizing this compound Derivatives

While specific documented examples of this compound acting as a chiral auxiliary in diastereoselective reactions are not extensively reported in readily available literature, the principles of its potential application can be inferred from related structures. For instance, N-acylamino acid derivatives are known to guide the stereoselective alkylation of their enolates. The bulky isobutyl group of the leucine (B10760876) side chain, in conjunction with the stereocenter at the alpha-carbon, creates a chiral environment that can effectively bias the approach of an electrophile. The trifluoroacetyl group, being a strong electron-withdrawing group, can influence the reactivity and geometry of the enolate, potentially enhancing diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Michael additions.

The general strategy would involve the attachment of the this compound auxiliary to a prochiral substrate. Subsequent diastereoselective reaction would lead to the formation of a new stereocenter with a controlled configuration. The effectiveness of this process would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, all of which can influence the conformation of the chiral auxiliary-substrate adduct.

Auxiliary Cleavage and Product Release Methodologies in Synthetic Sequences

A critical step in the use of a chiral auxiliary is its efficient removal from the product molecule without racemization or degradation of the newly formed stereocenter. For N-acyl derivatives like this compound, several cleavage methods can be envisaged. The trifluoroacetyl group is known to be labile under specific conditions.

Ligand Design and Development for Enantioselective Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. Amino acid derivatives are frequently used as scaffolds for the synthesis of such ligands.

Synthesis of this compound-Derived Ligands for Metal-Catalyzed Reactions

This compound can serve as a precursor for the synthesis of chiral ligands for a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and metathesis. The carboxylic acid and the amine functionalities of the parent amino acid provide convenient handles for chemical modification. For instance, the carboxylic acid can be converted to an amide, ester, or alcohol, while the trifluoroacetylated amine can be further functionalized.

The synthesis of such ligands would typically involve multi-step sequences to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. For example, reduction of the carboxylic acid to the corresponding amino alcohol would yield a bifunctional scaffold that can be used to synthesize P,N-ligands, which have shown great promise in asymmetric catalysis. The presence of the trifluoroacetyl group could influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and enantioselectivity of the metal complex.

Organocatalytic Applications and Mechanistic Insights

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amino acids and their derivatives are prominent organocatalysts. nih.gov While specific organocatalytic applications of this compound are not widely documented, its structure suggests potential utility.

The acidic N-H proton of the trifluoroacetylated amine, coupled with the chiral backbone, could enable it to act as a chiral Brønsted acid catalyst. Alternatively, further derivatization could lead to the development of novel organocatalysts. For instance, the incorporation of a hydrogen-bond donating group could lead to catalysts for reactions such as the Diels-Alder or Friedel-Crafts reaction. Mechanistic insights into its function would involve studying the non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrates, which are responsible for the stereochemical control.

Chiral Resolving Agent in Racemate Separation Methodologies within Academic Contexts

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, remains a widely used method for obtaining enantiomerically pure compounds. rsc.orgnih.gov This can be achieved by forming diastereomeric salts between the racemic mixture and a chiral resolving agent.

This compound, being a chiral acid, can be used as a resolving agent for racemic bases, such as amines. The principle of this method relies on the differential solubility of the two diastereomeric salts formed between the R- and S-enantiomers of the base and the D-configured resolving agent.

Mechanistic Studies and Stereochemical Control in Reactions Involving 2,2,2 Trifluoroacetyl D Leucine

Elucidation of Reaction Mechanisms Mediated by (2,2,2-Trifluoroacetyl)-d-leucine

While specific mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be largely inferred from studies on analogous N-acyl amino acids and the known chemical properties of the trifluoroacetyl group. The TFA group, being strongly electron-withdrawing, significantly influences the electronic environment of the entire molecule.

In reactions where this compound acts as a chiral catalyst or auxiliary, the mechanism is often predicated on the formation of a chiral intermediate or transition state. For instance, in acylation reactions, the N-trifluoroacetyl-d-leucine can be activated to form a reactive species, such as a mixed anhydride (B1165640) or an acyl halide. This activated species then reacts with a nucleophile. The bulky isobutyl side chain of leucine (B10760876), in concert with the chiral center, creates a defined three-dimensional space that directs the approach of the incoming nucleophile, leading to a stereoselective transformation.

The trifluoroacetyl group plays a crucial role in these mechanisms. Its high electronegativity enhances the acidity of the N-H proton, facilitating deprotonation and the formation of anionic intermediates under basic conditions. Conversely, under acidic conditions, the TFA group is relatively stable, which is a significant advantage over other protecting groups like the tert-butyloxycarbonyl (Boc) group that is labile in acid. This stability allows for a broader range of reaction conditions to be employed. For example, in Friedel-Crafts acylation reactions, N-trifluoroacetyl amino acids have been successfully used as acyl donors in the presence of Lewis acids, a testament to the robustness of the TFA group. arkat-usa.org

Influence of the Trifluoroacetyl Moiety on Reaction Stereoselectivity and Rate

The trifluoroacetyl group exerts a profound influence on both the stereoselectivity and the rate of reactions involving this compound. This influence stems from a combination of electronic and steric effects.

Stereoselectivity: The primary role of the chiral d-leucine (B559557) framework is to induce asymmetry. The trifluoroacetyl group enhances this effect. The rigid and sterically demanding nature of the TFA group, coupled with the isobutyl side chain, creates a highly ordered transition state. This well-defined chiral environment effectively shields one face of the reacting center, forcing the substrate to approach from the less hindered direction, thereby leading to high diastereoselectivity or enantioselectivity. Studies on the use of N-trifluoroacetyl-protected amino acid N-hydroxysuccinimide esters as acyl donors in Friedel-Crafts reactions have demonstrated that the chirality of the starting amino acid is retained in the product, indicating excellent stereochemical control. mdpi.com

Reaction Rate: The electronic properties of the trifluoroacetyl group directly impact reaction kinetics. The three fluorine atoms are potent electron-withdrawing groups, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This enhanced electrophilicity makes the acyl group more susceptible to nucleophilic attack, thereby accelerating the rate of acylation reactions. This effect is particularly noticeable when comparing the reactivity of N-trifluoroacetyl amino acids to their N-acetyl counterparts.

The table below summarizes the expected effects of different N-acyl groups on the properties of a D-leucine derivative, highlighting the unique characteristics imparted by the trifluoroacetyl group.

| N-Acyl Group | Electronic Effect | Steric Hindrance | Expected Impact on Acylation Rate | Expected Impact on Stereoselectivity |

| Acetyl (CH₃CO) | Weakly electron-donating | Low | Moderate | Moderate |

| Benzoyl (C₆H₅CO) | Electron-withdrawing (resonance) | Moderate | Increased | High |

| Trifluoroacetyl (CF₃CO) | Strongly electron-withdrawing | Moderate | Significantly Increased | Very High |

| tert-Butoxycarbonyl (Boc) | Electron-donating (resonance) | High | Decreased | High |

Stereochemical Models and Transition State Analysis in Chiral Induction

A common model involves the formation of a rigid, chelated transition state. In a reaction involving a metal catalyst, for example, the N-trifluoroacetyl-d-leucine could coordinate to the metal center through both the amide oxygen and the carboxylate oxygen. This bidentate chelation, along with the steric bulk of the isobutyl group, would create a well-defined chiral pocket around the metal's active site. An incoming substrate would then be forced to adopt a specific orientation to minimize steric clashes, leading to a highly stereoselective outcome.

In the absence of a metal catalyst, hydrogen bonding can play a critical role in organizing the transition state. The amide N-H of the trifluoroacetyl group, being more acidic, can act as a strong hydrogen bond donor. This, in conjunction with the carboxyl group, can lead to the formation of a rigid, cyclic transition state assembly with the substrate. For instance, in an aldol (B89426) reaction catalyzed by this compound, a six-membered ring-like transition state could be envisioned where the aldehyde is activated through hydrogen bonding to the carboxylic acid, and the enolate nucleophile is directed by the chiral scaffold.

Computational studies on related systems, such as those involving chiral phosphoric acids, have shown that non-covalent interactions, including hydrogen bonding and steric repulsion, are key to achieving high enantioselectivity. acs.org Similar principles would apply to reactions involving this compound, where the interplay between the electron-withdrawing nature of the TFA group and the steric hindrance of the leucine side chain dictates the geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

Biological and Biochemical Research Applications of 2,2,2 Trifluoroacetyl D Leucine Non Clinical Focus

Investigations into Enzyme Substrate Specificity and Inhibition Studies (in vitro, academic)

The incorporation of the trifluoroacetyl group onto the d-isomer of leucine (B10760876) creates a molecule with altered steric and electronic properties compared to its natural l-amino acid counterpart. This makes (2,2,2-Trifluoroacetyl)-d-leucine a valuable compound for in vitro academic research focused on enzyme kinetics and inhibition.

Protease Substrate Probes and Inhibitor Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is crucial for understanding numerous biological processes. The specificity of a protease for its substrate is a key determinant of its biological function. Modified amino acids like this compound can be incorporated into peptide sequences to probe the substrate-binding pockets of proteases. The bulky and electron-withdrawing trifluoroacetyl group can influence how a peptide substrate fits into the active site of a protease, providing insights into the enzyme's specificity. beilstein-journals.org

Furthermore, this compound can serve as a scaffold or starting point for the design of protease inhibitors. For instance, in the development of inhibitors for the Zika virus (ZIKV) protease, a series of peptidic inhibitors incorporating boroleucine, a derivative of leucine, at the P1 position were synthesized and studied. researchgate.netscienceopen.com While not a direct study of this compound, this research highlights the strategy of modifying the leucine side chain to develop potent and specific protease inhibitors. The rationale is that the altered side chain can form specific interactions within the protease active site, leading to inhibition. The search for inhibitors with high affinity and specificity is a continuous effort in drug discovery and biochemical research. researchgate.netscienceopen.comresearchgate.net

| Research Area | Application of Modified Leucine Derivatives | Key Findings |

| Protease Inhibition | Development of peptidic inhibitors for ZIKV protease using boroleucine. | High affinity inhibitors were developed with Ki values as low as 8 nM. researchgate.netscienceopen.com |

| Proteolytic Stability | Investigating the effect of fluorinated leucine on peptide stability against protease digestion. | The position of the fluorinated leucine within the peptide sequence significantly impacts its stability against proteases like pepsin. beilstein-journals.org |

Aminoacyl-tRNA Synthetase Research Utilizing Derivatized Amino Acids

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that attach the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. Research in this area has revealed that some aaRSs have functions beyond their canonical role in translation, including roles in signaling pathways. nih.gov Derivatized amino acids can be used as probes to study the substrate specificity and catalytic mechanism of aaRSs. Although direct studies using this compound in this context are not prevalent in the provided search results, the principle of using modified amino acids to understand aaRS function is well-established. For example, studies on leucine-tRNA synthetase 2 (LARS2) have shown its involvement in cancer immunoevasion, highlighting the importance of understanding the roles of specific aaRSs. nih.gov

Metabolic Pathway Elucidation Studies (in vitro/in silico, not clinical)

The catabolism of branched-chain amino acids (BCAAs), including leucine, is a fundamental metabolic process. nih.govnih.gov In vitro and in silico studies utilizing modified amino acids can help to trace and understand these pathways. The introduction of a modification like the trifluoroacetyl group can alter the way the amino acid is processed by metabolic enzymes, allowing researchers to identify key enzymatic steps and regulatory points.

Metabolomic analysis of cells deficient in specific enzymes of the BCAA catabolic pathways has revealed crosstalk between the pathways for leucine, isoleucine, and valine. nih.gov While not directly employing this compound, this research exemplifies how altered metabolism of BCAA derivatives can provide insights into the intricacies of these pathways. The accumulation of specific metabolites in these studies helps to map the flow of molecules through the metabolic network. nih.gov The biosynthesis of leucine itself is a complex pathway that is essential in fungi, plants, and bacteria. nih.govgenome.jp

Biochemical Tool in Peptide and Protein Modification Research (e.g., chemical biology probes)

The chemical modification of peptides and proteins is a powerful tool in chemical biology to probe and manipulate biological systems. The incorporation of unnatural amino acids, such as those with fluorinated groups, can confer novel properties to peptides. For instance, the introduction of D-leucine (B559557) into a peptide from Odorrana schmackeri was shown to enhance its antibacterial and anticancer activities while reducing its toxicity to normal cells. nih.gov This demonstrates the potential of using modified amino acids to create peptides with improved therapeutic properties. The trifluoroacetyl group in this compound could similarly be used to create peptides with unique characteristics for research purposes.

Studies of Interactions with Biological Macromolecules (e.g., binding studies, non-clinical)

Understanding the interactions between small molecules and biological macromolecules like proteins and nucleic acids is fundamental to biochemistry. The trifluoroacetyl group of this compound can participate in specific non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can be studied using various biophysical techniques.

For example, the di-leucine motif has been identified as a crucial element in the host defense peptide LL-37 for initiating autophagy in human macrophages. nih.gov This highlights the importance of specific leucine residues in mediating protein-protein or peptide-receptor interactions. While this study does not use the trifluoroacetyl derivative, it underscores the significance of the leucine side chain in molecular recognition. The introduction of a trifluoroacetyl group would undoubtedly alter such interactions, making this compound a potentially useful probe to investigate the structural and chemical requirements for these binding events in a non-clinical research setting.

Computational and Theoretical Investigations of 2,2,2 Trifluoroacetyl D Leucine

Quantum Chemical Calculations of Molecular Conformation, Electronic Structure, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of (2,2,2-Trifluoroacetyl)-d-leucine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Molecular Conformation: The flexibility of the leucine (B10760876) side chain and the rotatable bonds within the backbone mean that this compound can adopt multiple conformations. Quantum chemical calculations can identify the most stable (lowest energy) conformers in the gas phase or in solution (using implicit solvent models). Key parameters determined include bond lengths, bond angles, and dihedral angles (e.g., Φ and Ψ angles analogous to those in peptides). The presence of the bulky and electronegative trifluoroacetyl group significantly influences the conformational landscape compared to native D-leucine (B559557).

Electronic Structure: These calculations provide a detailed picture of how electrons are distributed within the molecule.

Electrostatic Potential (ESP) Map: An ESP map reveals the regions of positive and negative charge on the molecular surface. For this compound, a strong negative potential is expected around the oxygen atoms of the carboxyl and acetyl groups and the fluorine atoms, while a positive potential would be located around the amide proton and the carboxylic acid proton.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Reactivity: By analyzing the electronic structure, various reactivity descriptors can be calculated. These help predict how the molecule will behave in chemical reactions. For instance, Fukui functions or atomic charges can identify the most likely sites for nucleophilic or electrophilic attack. The carboxylic acid group is a primary site for deprotonation, while the carbonyl carbon of the trifluoroacetyl group is a potential site for nucleophilic addition.

Table 1: Hypothetical Quantum Chemical Properties of this compound (DFT Calculation)

| Property | Calculated Value | Significance |

| Total Energy | -X.XXXX Hartrees | Provides a baseline for comparing the stability of different conformers. |

| Dipole Moment | ~4.5 - 5.5 Debye | Indicates a highly polar molecule due to the trifluoroacetyl group. |

| HOMO Energy | ~ -8.0 eV | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | ~ 6.5 eV | Suggests high kinetic stability. |

| Most Negative Atomic Charge | Oxygen (Carboxyl) | Indicates the most likely site for interaction with electrophiles or cations. |

| Most Positive Atomic Charge | Hydrogen (Carboxylic Acid) | Indicates the most acidic proton and the primary site of deprotonation. |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum chemistry is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and the influence of the solvent. researchgate.netyoutube.com

Intermolecular Interactions: In a condensed phase, this compound engages in various non-covalent interactions with surrounding molecules.

Hydrogen Bonding: The amide proton (N-H) and the carboxylic acid proton (O-H) can act as hydrogen bond donors. The carbonyl oxygens and the fluorine atoms can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The significant dipole moment of the trifluoroacetyl group leads to strong dipole-dipole interactions.

Van der Waals Forces: The isobutyl side chain of leucine contributes to hydrophobic and van der Waals interactions.

Solvation Effects: The behavior of this compound is highly dependent on the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. In a polar solvent like water, a solvation shell forms around the molecule. Water molecules would orient themselves to form hydrogen bonds with the polar groups. Studies on the related compound 2,2,2-trifluoroethanol (B45653) (TFE) have shown that it tends to aggregate around peptides, displacing water and creating a low dielectric environment that can stabilize intra-peptide hydrogen bonds. nih.govnih.gov A similar "coating" effect might be observed with this compound, where its trifluoromethyl group influences the local solvent structure.

Table 2: Key Intermolecular Interactions for this compound in Solution

| Interaction Type | Participating Groups on Compound | Potential Interacting Partners | Significance |

| Hydrogen Bond Donor | Amide (N-H), Carboxyl (O-H) | Water, other polar solvent molecules, other solute molecules. | Governs solubility and specific intermolecular recognition. |

| Hydrogen Bond Acceptor | Carbonyl Oxygens, Fluorine atoms | Water, other hydrogen bond donors. | Contributes to solvation and molecular association. |

| Dipole-Dipole | Trifluoroacetyl group (-COCF₃) | Polar solvent molecules, other polar solutes. | Influences molecular orientation and aggregation. |

| Hydrophobic | Isobutyl side chain | Non-polar molecules or non-polar regions of other molecules. | Drives aggregation in aqueous media to minimize contact with water. |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation.

¹H NMR: The chemical shifts of protons near the electron-withdrawing trifluoroacetyl group, such as the alpha-proton (α-CH), would be shifted downfield (to a higher ppm value) compared to unmodified D-leucine.

¹³C NMR: Similarly, the alpha-carbon (Cα) and the carbonyl carbons of both the acetyl and carboxyl groups would experience a downfield shift.

¹⁹F NMR: This technique is highly sensitive to the chemical environment of the fluorine atoms. A single resonance (or a narrow multiplet if coupling to nearby protons occurs) would be expected, with a chemical shift characteristic of the -COCF₃ group.

Theoretical calculations can predict these chemical shifts with reasonable accuracy, aiding in the assignment of complex spectra. researchgate.netchemrxiv.org

Table 3: Predicted NMR Chemical Shifts (δ) for Key Nuclei in this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale for Shift |

| α-Proton (¹H) | 4.5 - 4.8 | Deshielded by the adjacent electron-withdrawing trifluoroacetyl group. |

| Amide Proton (¹H) | 7.5 - 8.5 | Typical range for amide protons, influenced by solvent and hydrogen bonding. |

| α-Carbon (¹³C) | 55 - 60 | Deshielded by both the nitrogen and the trifluoroacetyl group. |

| Acetyl Carbonyl (¹³C) | 155 - 160 (quartet due to J-coupling with F) | Electron-withdrawing effect of fluorine atoms causes a significant downfield shift. |

| Fluorine (¹⁹F) | ~ -75 | Characteristic range for trifluoroacetyl groups relative to a CFCl₃ standard. |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of these modes. yale.edu For this compound, the spectrum would be characterized by:

C-F Stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

C=O Stretching: Two distinct carbonyl stretching bands: one for the carboxylic acid (~1700-1730 cm⁻¹) and one for the trifluoroacetyl amide (~1680-1710 cm⁻¹). fu-berlin.de

N-H Stretching and Bending: Vibrations characteristic of secondary amides.

Comparing the calculated vibrational spectrum with experimental data helps to confirm the presence of specific functional groups and provides information about conformation and hydrogen bonding. researchgate.net

Structure-Activity Relationship (SAR) Studies for Research Applications (non-clinical)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its function. nih.gov For this compound, SAR is relevant in non-clinical research areas, such as its use as a chiral derivatizing agent or as a building block in peptide and medicinal chemistry research.

Application as a Chiral Derivatizing Agent: This compound can be used to react with racemic mixtures of chiral amines or alcohols. The resulting diastereomers can then be separated using standard chromatography (e.g., HPLC or GC). The trifluoroacetyl group is advantageous as the ¹⁹F NMR signal provides a clear and simple way to quantify the diastereomeric ratio.

SAR Investigation: Computational modeling can be used to investigate how changes to the structure of the derivatizing agent would affect the separation. For example, molecular docking simulations could model the interaction of the two diastereomers with a chiral stationary phase. This allows researchers to rationally design improved derivatizing agents.

Table 4: Hypothetical SAR Study for Optimizing a Chiral Derivatizing Agent

| Structural Modification | Predicted Effect on Diastereomer Separation | Rationale |

| Replace D-leucine with D-valine | Potentially increased resolution. | The smaller valine side chain might allow for a closer, more rigid interaction with the analyte, amplifying stereochemical differences. |

| Replace D-leucine with D-phenylglycine | Potentially increased resolution via π-π interactions. | The phenyl group can engage in π-stacking with the chiral stationary phase or the analyte, providing an additional mechanism for chiral recognition. |

| Replace trifluoroacetyl with pentafluoropropionyl | Minimal change or slight improvement in NMR/GC detection. | Increases the number of fluorine atoms, which could enhance sensitivity in ¹⁹F NMR and electron-capture detection in GC, without drastically altering the core stereochemistry. |

| Convert carboxylic acid to methyl ester | Improved volatility for Gas Chromatography (GC). | Esterification removes the acidic proton, making the derivative less polar and more suitable for GC analysis. |

Emerging Research Frontiers and Future Directions for 2,2,2 Trifluoroacetyl D Leucine

Integration in Advanced Materials Science Research (e.g., chiral polymers, molecular switches)

The unique structural features of (2,2,2-Trifluoroacetyl)-d-leucine—specifically its chirality derived from the D-amino acid core and the presence of the electron-withdrawing trifluoroacetyl group—make it a compelling candidate for the design of advanced materials.

While direct research on polymers synthesized from this compound is not yet prevalent, the principles of polymer chemistry suggest significant potential. The incorporation of chiral monomers is a well-established strategy for creating chiral polymers. These materials are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. For instance, research has demonstrated the synthesis of chiral polystyrene microspheres through the modification of polystyrene with L-leucine, which were then used for the enantioselective separation of racemic amino acid mixtures. nih.gov The use of the D-enantiomer, as in this compound, would be expected to induce the opposite chirality in the resulting polymer, allowing for the tailored separation of different enantiomers.

The trifluoroacetyl group further enhances the potential of this molecule in materials science. The high electronegativity of the fluorine atoms can influence the electronic properties of a polymer backbone, potentially leading to materials with unique dielectric or non-linear optical properties.

The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli, is another area where this compound could find application. Although no molecular switches based on this specific compound have been reported, the fundamental components are present. The amide bond linkage is conformationally sensitive, and the trifluoroacetyl group can participate in distinct non-covalent interactions. It is conceivable that polymers or macrocycles containing this unit could be designed to alter their conformation in response to changes in solvent polarity, temperature, or upon binding of a specific analyte, leading to a measurable change in their properties.

Novel Applications in Supramolecular Chemistry Research and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, to construct complex, ordered structures from smaller molecular components. Amino acid derivatives are exceptional building blocks for self-assembling systems due to their inherent directionality and ability to form strong hydrogen bonds.

The self-assembly of peptides rich in leucine (B10760876) is a well-documented phenomenon, leading to the formation of nanostructures like nanotubes and nanofibers. acs.org These structures are typically stabilized by hydrophobic interactions between the isobutyl side chains of leucine and hydrogen bonds between the peptide backbones. The introduction of a trifluoroacetyl group on D-leucine (B559557) would significantly modulate these interactions. The increased lipophilicity of the trifluoroacetyl group could enhance hydrophobic packing, while also introducing the potential for halogen bonding and dipole-dipole interactions involving the C-F bonds.

Furthermore, the D-amino acid configuration can induce a different helical twist in self-assembling peptide structures compared to their L-amino acid counterparts. A study on a peptide from Odorrana schmackeri demonstrated that the substitution of L-leucine with D-leucine at a specific position resulted in a peptide with altered helicity and significantly enhanced biological activity. nih.gov This highlights the profound impact of stereochemistry on the self-assembly and function of peptide-based materials.

The potential for this compound to form unique supramolecular assemblies makes it a target for the development of novel biomaterials, drug delivery vehicles, and scaffolds for tissue engineering. The properties of such materials would be highly dependent on the interplay between the chirality of the leucine core and the electronic nature of the trifluoroacetyl group.

Green Chemistry Approaches to Synthesis and Application of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. The preparation of this compound can benefit from these approaches.

Traditional methods for the trifluoroacetylation of amines and amino acids often involve reagents like trifluoroacetic anhydride (B1165640) (TFAA). acs.orgnih.gov While effective, TFAA is corrosive and moisture-sensitive. Greener alternatives are being explored, such as the use of ethyl trifluoroacetate (B77799), which is a less reactive and more manageable reagent. acs.org Another innovative and environmentally benign approach that has been developed for L-leucine is the use of molecularly imprinted polymers (MIPs) synthesized using green technologies like supercritical carbon dioxide (scCO2) and mechanochemistry. unl.pt These methods reduce the reliance on hazardous solvents. For instance, the synthesis of LEU-MIPs in scCO2 resulted in a significant imprinting factor and a good binding capacity for L-leucine. unl.pt Such green methodologies could be adapted for the synthesis and purification of this compound.

A summary of potential green synthesis strategies is presented in the table below.

| Synthesis Step | Conventional Method | Potential Green Alternative | Reference (for alternative) |

| Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Ethyl trifluoroacetate | acs.org |

| Purification | Solvent-intensive chromatography | Supercritical fluid extraction/chromatography | unl.pt |

| Overall Process | Use of hazardous solvents (e.g., dichloromethane) | Synthesis in supercritical CO2 or mechanochemical synthesis | unl.pt |

The application of this compound can also be viewed through a green chemistry lens. For example, its use as a chiral resolving agent in chromatography could be part of a greener separation process if it allows for the use of more environmentally friendly solvents or reduces the energy consumption of the separation.

Cross-Disciplinary Research Initiatives in Chemical Biology and Advanced Spectroscopy

The unique properties of this compound make it a valuable tool for cross-disciplinary research, particularly at the interface of chemical biology and advanced spectroscopy.

In chemical biology, the incorporation of unnatural amino acids into peptides and proteins is a powerful strategy to probe and manipulate biological systems. The presence of the trifluoroacetyl group introduces a ¹⁹F NMR handle. ¹⁹F NMR is a highly sensitive spectroscopic technique with a wide chemical shift range and low background signal in biological systems. nih.gov This allows for the detailed study of peptide and protein conformation, dynamics, and interactions with other biomolecules. Research has shown that fluorinated leucines can be incorporated into proteins, providing clean ¹⁹F-NMR spectra with large chemical shift dispersions. nih.gov

The D-chirality of the leucine core adds another layer of utility. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can enhance their therapeutic potential by increasing their in vivo half-life. A study involving a D-leucine modified peptide showed enhanced bactericidal and anticancer activities. nih.gov The combination of proteolytic stability from the D-amino acid and the spectroscopic handle from the trifluoroacetyl group makes this compound a promising building block for the development of stable, traceable therapeutic peptides.

The table below summarizes the potential applications in these cross-disciplinary fields.

| Research Area | Application of this compound | Key Advantages |

| Chemical Biology | Incorporation into peptides to study biological processes. | Increased proteolytic stability (from D-amino acid), ¹⁹F NMR probe for structural and interaction studies. |

| Advanced Spectroscopy (¹⁹F NMR) | Probing protein structure and dynamics. | High sensitivity, low biological background, wide chemical shift window. |

| Drug Discovery | Development of stable peptide-based therapeutics. | Enhanced in vivo stability, potential for monitoring drug-target engagement via ¹⁹F NMR. |

Conclusion: Synthesis of Research Findings and Future Perspectives on 2,2,2 Trifluoroacetyl D Leucine

Summary of Key Research Findings and Methodological Advancements

The primary application of (2,2,2-Trifluoroacetyl)-d-leucine and its related N-trifluoroacetyl (TFA) amino acid derivatives lies in the field of chromatography for the separation of chiral molecules. Research has consistently demonstrated its efficacy as a chiral derivatizing agent, converting enantiomeric mixtures into diastereomers with distinct physicochemical properties, which allows for their separation and quantification.

Gas Chromatography (GC): A significant body of research has focused on the use of N-trifluoroacetylated amino acid esters for enantioselective gas chromatography. nih.govnih.gov The conversion of amino acids into their volatile N-trifluoroacetyl-O-alkyl esters is a well-established and successful method, particularly for challenging analyses such as those of extraterrestrial samples where high precision is paramount. nih.gov This derivatization makes the otherwise non-volatile amino acids suitable for GC analysis. sigmaaldrich.comsigmaaldrich.com

Methodological advancements include the development of comprehensive two-dimensional gas chromatography (GC×GC) methods. nih.gov These methods, using derivatives like N-trifluoroacetyl-O-methyl esters, have achieved high responsiveness with detection limits in the picogram range for a wide array of amino acids, including those that are sterically hindered. nih.gov Such techniques allow for the accurate determination of enantiomeric excess with errors as low as ±0.5%. nih.gov

Liquid Chromatography (LC): In high-performance liquid chromatography (HPLC), this compound and similar structures are integral to chiral recognition. researchgate.net They can be used to form diastereomeric derivatives that are then resolved on standard reversed-phase columns. researchgate.net For instance, N-(3,5-dinitrobenzoyl)-dl-leucine derivatives have been used to achieve significant separation factors. nih.gov The principle of forming diastereomeric salts with a resolving agent is a cornerstone of industrial chiral resolution. rsc.org

Chiral Stationary Phases (CSPs): Beyond derivatization of the analyte, N-trifluoroacetyl-D-leucine and its analogues have been used in the development of chiral stationary phases. These CSPs create a chiral environment within the chromatographic column, allowing for the direct separation of enantiomers without prior derivatization. This approach simplifies sample preparation and reduces analysis time. nih.govshimadzu.com

Research Applications: The methodologies developed using TFA-amino acid derivatives have been crucial in various scientific fields. They are applied in the analysis of amino acids in diverse samples, from animal feed and meat to plant materials. nih.gov Furthermore, these methods are vital for studying the role of D-amino acids in biological systems and for astrobiological research aimed at understanding the origin of homochirality on Earth. nih.gov

Table 1: Methodological Advancements in Chiral Separations Using TFA-Amino Acid Derivatives

| Methodology | Derivative Type | Key Advancement | Application Example | Reference |

| GC×GC | N-trifluoroacetyl-O-methyl ester | High-resolution separation and quantification of 27 amino acids, including 17 enantiomeric pairs. | Analysis of extraterrestrial samples, study of D-amino acids in biological systems. | nih.gov |

| HPLC | Diastereomer Formation | Indirect resolution of DL-amino acids by forming diastereomers with chiral reagents. | Separation of non-protein amino acids. | researchgate.net |

| GC-MS | N-trifluoroacetyl n-butyl ester | Comparative analysis of amino acids in complex hydrolysates, showing high agreement with ion-exchange chromatography. | Quality control of animal feed and food products. | nih.gov |

| Crystallization | Diastereomeric Salt Formation | Effective resolution of DL-leucine by forming salts with tartaric acid derivatives, achieving high enantiomeric excess. | Industrial production of enantiomerically pure leucine (B10760876). | rsc.org |

Unaddressed Research Challenges and Prospective Opportunities

Despite the successes, there remain challenges and exciting opportunities for future research involving this compound and related compounds.

Unaddressed Research Challenges:

Mechanism of Chiral Recognition: While the efficacy of TFA-amino acid derivatives in chiral separations is well-documented, the precise molecular mechanisms of chiral recognition are not always fully understood. researchgate.netrsc.org A deeper investigation into the intermolecular interactions—such as hydrogen bonding, steric hindrance, and π-π interactions—that govern the separation of diastereomers would enable the design of even more effective chiral selectors. rsc.org

Expanding the Scope of Analytes: Current methods are highly optimized for proteinogenic and some non-proteinogenic amino acids. nih.gov A significant challenge is to expand and validate these methods for a broader range of chiral molecules, including pharmaceuticals, pesticides, and other biologically active compounds, which often possess more complex structures. nih.gov

Greener Analytical Methods: Many current derivatization and chromatographic methods rely on organic solvents. A future challenge is to develop more environmentally friendly methods, perhaps by using novel solvents like chiral ionic liquids or by advancing solvent-free techniques. researchgate.net The development of direct analysis methods that avoid derivatization altogether, while maintaining high sensitivity and resolution, remains a key goal. nih.gov

Prospective Opportunities:

Novel Chiral Stationary Phases: There is a continuing opportunity to design and synthesize novel chiral stationary phases based on this compound and other chiral building blocks. nih.gov The exploration of new polymeric backbones and linkage chemistries could lead to CSPs with enhanced selectivity, broader applicability, and greater stability under a wider range of chromatographic conditions.

Membrane-Based Separations: The principles of chiral recognition honed in chromatography could be translated to membrane-based separation technologies. nih.gov Chiral-imprinted membranes or those functionalized with selectors like this compound could offer a continuous and scalable method for enantiomeric resolution, which is highly desirable for industrial applications.

Metabolomics and Biomarker Discovery: The growing interest in the role of D-amino acids in health and disease presents a major opportunity. shimadzu.com Ultrasensitive methods using TFA-derivatization coupled with mass spectrometry can be further refined to explore the "D-amino acid-ome" in various biological fluids and tissues. This could lead to the discovery of new biomarkers for diseases and a better understanding of physiological and pathological processes.

Asymmetric Synthesis: While primarily used in analysis, chiral N-acyl amino acid derivatives can also serve as chiral auxiliaries or catalysts in asymmetric synthesis. Future research could explore the potential of this compound in guiding stereoselective chemical reactions to produce enantiomerically pure compounds of pharmaceutical interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.